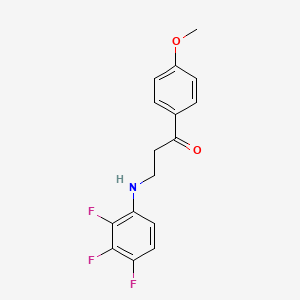
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone, also known as MTTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTTP is a synthetic compound that has been synthesized using various methods, and its synthesis has been extensively studied.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has also been found to inhibit the activity of HIV reverse transcriptase, an enzyme involved in the replication of the HIV virus.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been found to exhibit various biochemical and physiological effects. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been found to induce cell cycle arrest and apoptosis in cancer cells. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has also been found to exhibit antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has several advantages for use in lab experiments. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is easy to synthesize, and its synthesis has been extensively studied. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is also stable under various conditions, making it suitable for use in various assays. However, 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone. One potential direction is the development of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone-based fluorescent probes for imaging biological systems. Another potential direction is the development of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone-based drugs for the treatment of cancer, viral infections, and bacterial infections. Further studies are also needed to fully understand the mechanism of action of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone and its potential toxicity.
Méthodes De Synthèse
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone can be synthesized using various methods, including the Mannich reaction, Friedel-Crafts acylation, and reductive amination. The most common method used for the synthesis of 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is the Mannich reaction, which involves the reaction of 4-methoxybenzaldehyde, 2,3,4-trifluoroaniline, and acetone in the presence of a base such as potassium carbonate. The reaction is carried out at room temperature, and the product is purified using column chromatography.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has been found to exhibit anticancer, antiviral, and antimicrobial properties. 1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(2,3,4-trifluoroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-22-11-4-2-10(3-5-11)14(21)8-9-20-13-7-6-12(17)15(18)16(13)19/h2-7,20H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBZVDRTOMPYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

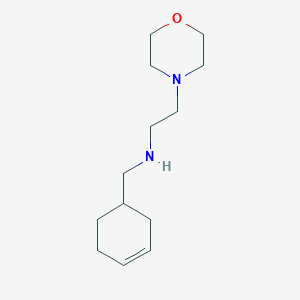


![1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2878322.png)
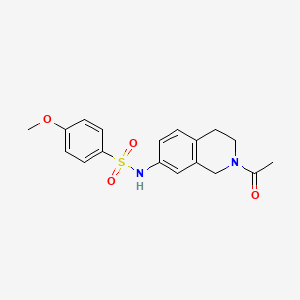
![6-(tert-butyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2878324.png)
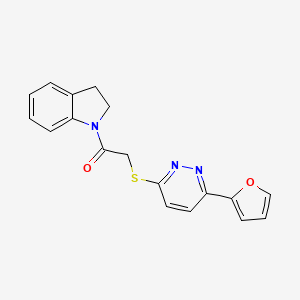
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2878326.png)
methanone](/img/structure/B2878327.png)
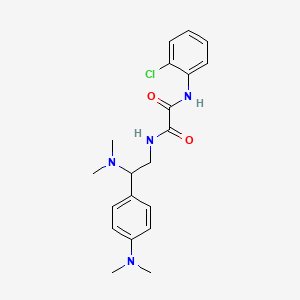
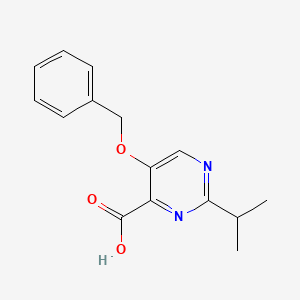
![(2Z)-2-{[(3-chloro-4-fluorophenyl)sulfonyl]hydrazono}-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2878336.png)
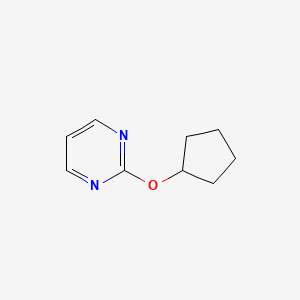
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2878339.png)